A five-step synthesis of Eprazinone dihydrochloride, starting from 2-chloro-6-fluorobenzaldehyde, is described in the literature. [] This method utilizes cost-effective reagents and avoids the formation of certain side products. While specific technical details are not provided here, this synthetic route demonstrates the feasibility of producing Eprazinone dihydrochloride for research purposes.
The crystal structure of Eprazinone dihydrochloride has been elucidated using X-ray diffraction techniques. [] The molecule adopts an extended conformation, with the piperazine ring existing in a chair conformation. The four carbon atoms within this ring structure exhibit planarity. Two chloride ions are engaged in hydrogen bonding with the two nitrogen atoms of the piperazine ring. []
Eprazinone dihydrochloride undergoes metabolic transformations in humans. [] Studies using gas liquid chromatography/mass spectrometry have identified five degradation products in human urine following oral administration. These metabolic pathways involve hydrolysis, cleavage at the α-carbon bond adjacent to the nitrogen atom, and subsequent dealkylation reactions. []
Eprazinone dihydrochloride has been investigated in the context of neurokinin receptor (NKR) ligand discovery. [] Pharmacophore modeling and virtual screening studies identified Eprazinone dihydrochloride as a potential NKR ligand. Subsequent in vitro pharmacological investigations confirmed its ability to bind to NKRs. This research highlights the potential of Eprazinone dihydrochloride as a tool compound for studying NKRs and their role in various physiological processes. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: